2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE
Beschreibung
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a six-membered pyrimidinone ring substituted at position 2 with a sulfanyl-linked 4-bromophenyl-oxoethyl group, a hydroxyl group at position 6, and a phenyl group at position 3.
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-hydroxy-3-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c19-13-8-6-12(7-9-13)15(22)11-25-18-20-16(23)10-17(24)21(18)14-4-2-1-3-5-14/h1-10,23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROVPFMSIPPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can also be performed with sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate, resulting in a mixture of products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Research indicates that pyrimidinone derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone have been studied for their ability to inhibit cancer cell proliferation. For instance, dihydropyrimidines have shown promising results as anticancer agents by modulating calcium channels and exhibiting cytotoxic effects on various cancer cell lines .
- Antimicrobial Activity : Pyrimidinone derivatives are known for their antibacterial and antifungal properties. The presence of the sulfanyl group may enhance the compound's interaction with biological membranes, leading to increased efficacy against microbial pathogens .
- Anti-inflammatory Effects : Some studies suggest that pyrimidinone compounds can act as anti-inflammatory agents, potentially providing relief in conditions characterized by excessive inflammation .
Synthetic Methods
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone can be achieved through various organic synthesis techniques. The general synthetic route involves:
- Formation of the Pyrimidinone Core : The initial step typically involves the condensation of appropriate aldehydes and urea derivatives under acidic or basic conditions to form the pyrimidinone structure.
- Introduction of Functional Groups : Subsequent reactions can introduce the bromophenyl and sulfanyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : The final product is usually purified using crystallization or chromatography techniques to ensure high purity for biological testing.
Case Studies
Several studies have explored the applications of similar compounds, providing insights into their therapeutic potential:
- Anticancer Activity Study : A study evaluated a series of pyrimidine derivatives against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231). Results indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells . This suggests that 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone may also possess similar anticancer properties.
- Antimicrobial Efficacy Assessment : Another investigation focused on thiazolopyrimidine derivatives, which share structural similarities with our compound. These derivatives demonstrated notable antibacterial activity against various strains, indicating a potential application for 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in treating infections .
Wirkmechanismus
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydroxyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison
Research Findings and Limitations
- Substituent-driven properties : Halogenation (bromo vs. chloro) and aromatic substitution (phenyl vs. methoxyphenyl) critically influence reactivity, solubility, and bioactivity .
- Synthetic challenges: The sulfanyl group’s introduction requires precise control to avoid oxidation, as seen in ’s cyclopenta-thieno derivatives .
- Data gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biologische Aktivität
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a pyrimidinone derivative that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16BrN2O3S
- Molecular Weight : 420.30 g/mol
- CAS Number : 618432-13-6
The presence of a bromophenyl group and a sulfanyl moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Research indicates that derivatives of pyrimidinones exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
- In Vitro Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Antibacterial Activity :
- Antifungal Activity :
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in a tumor growth inhibition rate of approximately 70% over four weeks .
Case Study 2: Safety Profile Assessment
An acute toxicity study performed using the OECD guidelines revealed that the compound had a high safety margin, with no observed adverse effects at doses up to 2000 mg/kg in mice. Histopathological examinations showed no significant organ damage, indicating favorable safety profiles for potential therapeutic use .
Data Tables
Q & A
Q. What synthetic pathways are recommended for preparing 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. Key steps include:
- Intermediate preparation : React 4-bromophenylglyoxal with thiourea derivatives to form the pyrimidinone core.
- Sulfanyl group introduction : Use a thiol-containing reagent (e.g., mercaptoethanol) under basic conditions (pH 8–10) to attach the sulfanyl-ethyl moiety .
- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC.
Q. Example Reaction Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiourea, EtOH | Reflux, 6 h | 65–70 |
| 2 | Mercaptoacetic acid | K₂CO₃, DMF, 70°C | 50–55 |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the pyrimidinone ring, bromophenyl group, and sulfanyl-ethyl linkage. For example, the hydroxyl proton (6-OH) appears as a singlet near δ 12.5 ppm .
- IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 445.02).
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrimidinone ring if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidinone ring’s C4 position may show high electrophilicity due to electron-withdrawing groups .
- Molecular Dynamics Simulations : Model solvation effects in aqueous or lipid environments to assess bioavailability.
- Reactivity Studies : Simulate reaction pathways (e.g., oxidation of the sulfanyl group) using software like Gaussian or ORCA. Compare results with experimental kinetics .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays to differentiate cytotoxic vs. therapeutic dosage ranges. For example, antimicrobial activity may peak at 10 μM, while cytotoxicity occurs >50 μM .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) to reduce variability.
- Mechanistic Studies : Employ knockout models or enzyme inhibition assays to identify off-target effects. For instance, check if the compound inhibits topoisomerase II (implicated in cytotoxicity) .
Q. How should researchers design experiments to assess the environmental fate of this compound?
Methodological Answer:
- Laboratory Studies : Measure hydrolysis half-life at varying pH (4–9) and photodegradation under UV light. The bromophenyl group may resist hydrolysis but degrade via radical pathways .
- Partition Coefficients : Determine log Kow (octanol-water) to predict bioaccumulation. A high log Kow (>3.5) suggests lipid membrane affinity.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity.
Q. Example Experimental Design :
| Parameter | Method | Duration |
|---|---|---|
| Hydrolysis | Buffered solutions, HPLC monitoring | 30 days |
| Photodegradation | UV chamber, LC-MS analysis | 7 days |
| Toxicity Screening | Daphnia mortality assay | 48 h |
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified enzymes like dihydrofolate reductase (DHFR).
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound-enzyme complex to identify binding pockets. For example, the sulfanyl group may form hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize affinity .
Q. How can structural modifications enhance the compound’s stability or selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the bromophenyl group with trifluoromethyl to improve metabolic stability.
- Prodrug Design : Esterify the hydroxyl group to enhance membrane permeability, with hydrolysis in vivo releasing the active form .
- SAR Studies : Synthesize analogs with varying sulfanyl chain lengths and test against target vs. off-target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
